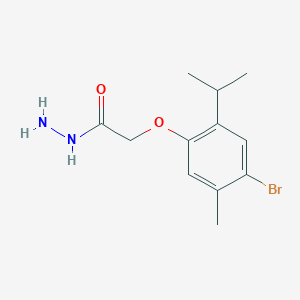

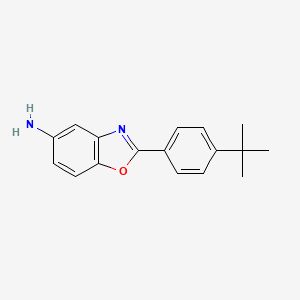

2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

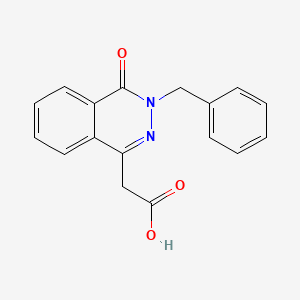

The compound "2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide" is a derivative of acetohydrazide, which is a class of compounds known for their potential therapeutic applications. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for various biological activities, such as urease inhibition and antileishmanial activity .

Synthesis Analysis

The synthesis of related acetohydrazide compounds typically involves the reaction of an appropriate hydrazide with an aldehyde or ketone to form the hydrazone linkage. For instance, the synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and its analogs was achieved by reacting the corresponding hydrazide with an aldehyde under suitable conditions . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives is characterized by the presence of a hydrazone linkage, which is a result of the condensation between a hydrazide and an aldehyde or ketone. The crystal structures of similar compounds have been determined using single-crystal X-ray diffraction, revealing details such as unit cell dimensions, space group, and stabilization by hydrogen bonds and π···π interactions .

Chemical Reactions Analysis

Acetohydrazide derivatives can participate in various chemical reactions, including coordination with metal ions to form complexes. For example, an oxovanadium(V) complex was synthesized using a benzohydrazone ligand derived from acetohydrazide, demonstrating the ligand's ability to coordinate through multiple donor atoms . This suggests that the compound "2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide" could also form complexes with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazide derivatives can be inferred from their molecular structure and the nature of their substituents. These compounds typically exhibit solid-state properties and can be characterized by techniques such as IR, UV-Vis, and NMR spectroscopy. The presence of substituents like bromo, nitro, and methoxy groups can influence properties such as solubility, melting point, and reactivity . The specific properties of "2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide" would need to be determined experimentally.

Relevant Case Studies

The urease inhibitory activity of acetohydrazide derivatives has been studied, with some compounds showing strong inhibition of the enzyme, which is a potential target for the treatment of diseases caused by Helicobacter pylori . Additionally, a series of acetohydrazide analogs were evaluated for their antileishmanial activity, with some showing promising results against Leishmania donovani . These studies highlight the potential of acetohydrazide derivatives, including the compound of interest, for therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Applications

- The compound has been utilized in the synthesis of new Schiff Bases and Thiazolidinone derivatives, which were evaluated for antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).

Applications in Nonlinear Optical Studies

- It has been used in the synthesis of hydrazones with potential applications in optical devices like optical limiters and switches due to their nonlinear optical properties (Naseema et al., 2010).

Analgesic and Anti-inflammatory Activities

- Derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities in rodent models (Dewangan et al., 2015).

Anticancer Potential

- Research has explored its derivatives for anticancer activities, particularly in cell lines like gastric, cervical, and breast cancer cells. Some derivatives showed strong growth inhibition and selective activity against human cancer cells (Şenkardeş et al., 2021).

Synthesis of Regiospecifically Deuterium-Labeled Compounds

- The compound has been utilized in the synthesis of regiospecifically deuterium-labeled herbicides for investigating environmental metabolism (Żelechowski, Zieliński, & Konopski, 2012).

Antileishmanial Activity

- Some derivatives have been evaluated for their antileishmanial activity against Leishmania donovani, showing promise as potential therapeutics for leishmaniasis (Ahsan et al., 2016).

Urease Inhibition

- Hydrazone compounds derived from this compound have shown strong urease inhibitory activities, which could be valuable in developing treatments for conditions like ulcers (Sheng et al., 2015).

properties

IUPAC Name |

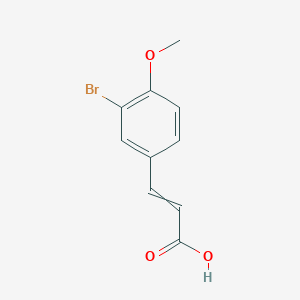

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-7(2)9-5-10(13)8(3)4-11(9)17-6-12(16)15-14/h4-5,7H,6,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHINUCCSGNBBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801165849 |

Source

|

| Record name | 2-[4-Bromo-5-methyl-2-(1-methylethyl)phenoxy]acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-isopropyl-5-methylphenoxy)acetohydrazide | |

CAS RN |

415943-40-7 |

Source

|

| Record name | 2-[4-Bromo-5-methyl-2-(1-methylethyl)phenoxy]acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415943-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-Bromo-5-methyl-2-(1-methylethyl)phenoxy]acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801165849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)